1-(1-Ethyl-1H-indol-5-yl)-butan-1-one 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one
Brand Name: Vulcanchem
CAS No.: 1426528-36-0
VCID: VC2713687
InChI: InChI=1S/C14H17NO/c1-3-5-14(16)12-6-7-13-11(10-12)8-9-15(13)4-2/h6-10H,3-5H2,1-2H3
SMILES: CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one

CAS No.: 1426528-36-0

VCID: VC2713687

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one - 1426528-36-0

Description

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one is a synthetic organic compound belonging to the indole family, which is a class of heterocyclic compounds widely found in nature. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one typically involves the Fischer indole synthesis. This method involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole ring. For this compound, starting materials would include 1-ethyl-1H-indole and butanone, with the reaction requiring a strong acid such as hydrochloric acid or sulfuric acid and carried out under reflux conditions.

Chemical Reactions

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids.

  • Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, which may produce alcohols.

  • Substitution: The indole ring can undergo electrophilic substitution reactions, including nitration, halogenation, or sulfonation.

Scientific Research Applications

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: Indole derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: Research into the medicinal properties of indole derivatives shows promise in developing new therapeutic agents.

  • Industry: The compound can be used in producing dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one can be compared with other indole derivatives, such as 1-Methyl-1H-indole-5-carboxylic acid and 1-Benzyl-1H-indole-5-yl-methanol. The unique substitution pattern of this compound influences its chemical and biological properties.

CAS No. 1426528-36-0
Product Name 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 1-(1-ethylindol-5-yl)butan-1-one
Standard InChI InChI=1S/C14H17NO/c1-3-5-14(16)12-6-7-13-11(10-12)8-9-15(13)4-2/h6-10H,3-5H2,1-2H3
Standard InChIKey JDZYFEFGZIOXRC-UHFFFAOYSA-N
SMILES CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC
Canonical SMILES CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC
PubChem Compound 71284644
Last Modified Aug 16 2023

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